![molecular formula C16H25N3O3S B4440529 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4440529.png)
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Inhibition of this pathway has been implicated in a wide range of physiological and pathological processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide inhibits the Notch signaling pathway by binding to the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide binds to the presenilin subunit of the γ-secretase complex and inhibits its activity, thereby preventing the cleavage of the Notch receptor. This results in the inhibition of downstream signaling pathways that are activated by the Notch receptor.
Biochemical and Physiological Effects:
Inhibition of the Notch signaling pathway by 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell differentiation, and promote apoptosis in various cell lines. It has also been shown to inhibit angiogenesis and tumor growth in animal models. In addition, 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to enhance the differentiation of neural stem cells and promote the survival of neurons in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high solubility in water and organic solvents. It has also been shown to have low toxicity and high specificity for the Notch signaling pathway. However, 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo. In addition, its inhibitory effect on the Notch signaling pathway can be overcome by high levels of ligand activation.
Future Directions
There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide in scientific research. One direction is the development of more potent and specific inhibitors of the Notch signaling pathway. Another direction is the study of the role of the Notch signaling pathway in various biological processes, including stem cell differentiation, immune cell development, and angiogenesis. Finally, the use of 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment for various diseases, including cancer and neurodegenerative diseases.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. Inhibition of this pathway has been implicated in a wide range of physiological and pathological processes, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to inhibit the Notch signaling pathway in various cell lines and animal models. It has also been used to study the role of the Notch signaling pathway in various biological processes, including stem cell differentiation, immune cell development, and angiogenesis.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-10-19(11-9-14)23(21,22)18(3)4/h5-7,14H,8-11H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQAPBGNYWTERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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